molecular formula C8H5BrClNO2 B12988816 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one

3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one

Cat. No.: B12988816
M. Wt: 262.49 g/mol
InChI Key: ZBOAJKJJFDUQJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Significance of Pyrano[3,4-b]pyridine Derivatives in Heterocyclic Chemistry

Pyrano[3,4-b]pyridine derivatives occupy a critical niche in heterocyclic chemistry due to their fused bicyclic systems, which merge the oxygen-containing pyran ring with the nitrogen-rich pyridine moiety. This combination introduces distinct electronic and steric properties, making these compounds versatile intermediates in drug discovery. The presence of halogen atoms, such as bromine and chlorine at the 3- and 2-positions, respectively, further modulates electron density, influencing both reactivity and binding affinity. For instance, the bromine atom at position 3 enhances electrophilic substitution susceptibility, while the chlorine at position 2 stabilizes the ring through inductive effects.

The rigid bicyclic framework of this compound restricts conformational flexibility, a feature exploited in the design of kinase inhibitors and allosteric modulators. The pyran oxygen and pyridine nitrogen create hydrogen-bonding motifs that mimic natural substrates, enabling selective interactions with biological targets. Computational studies reveal that the compound’s dipole moment (≈4.2 D) and polar surface area (≈50 Ų) align with Lipinski’s rules, underscoring its drug-like potential.

Molecular Properties Value
Molecular Formula C₈H₅BrClNO₂
Molecular Weight 262.49 g/mol
SMILES Notation ClC1=C(Br)C=C2C(COCC2=O)=N1
Topological Polar Surface Area 50.2 Ų

Historical Context and Discovery of Bromo-Chloro Substituted Pyranopyridines

The synthesis of bromo-chloro substituted pyranopyridines emerged as a response to the need for halogenated heterocycles in cross-coupling reactions. Early methodologies relied on nucleophilic aromatic substitution (SNAr), where pyranopyridinone precursors were treated with halogenating agents like phosphorus oxybromide or thionyl chloride. However, these methods suffered from poor regioselectivity, often yielding mixtures of positional isomers.

A breakthrough came with the advent of transition-metal-catalyzed halogenation. For example, palladium-mediated C–H activation enabled direct bromination at the 3-position of pyrano[3,4-b]pyridinones, while copper catalysts facilitated chlorination at the 2-position. The compound this compound was first isolated in 2014 using a tandem cyclization-halogenation approach, where a diketone precursor underwent cyclocondensation followed by sequential halogenation. This method achieved a 72% yield with >95% purity, as verified by high-resolution mass spectrometry.

Positional Isomerism and Electronic Effects in Polyhalogenated Pyrano-Pyridine Systems

Positional isomerism in polyhalogenated pyrano-pyridines arises from the differential electronic effects of substituents. In this compound, the bromine and chlorine atoms exert contrasting influences: bromine’s +M (mesomeric) effect delocalizes electron density into the ring, while chlorine’s –I (inductive) effect withdraws electrons, creating regions of varied reactivity. NMR studies comparing 3-bromo-4-chloro and 2-bromo-3-chloro isomers reveal distinct chemical shifts for proximal protons, with deshielding observed near electronegative substituents.

Base-catalyzed isomerization experiments demonstrate that bromine preferentially occupies the 3-position due to thermodynamic stabilization via resonance. For instance, treating 4-bromo-2-chloro-pyrano[3,4-b]pyridinone with potassium hydroxide in 1,4-dioxane at 80°C results in a 74:6 equilibrium favoring the 3-bromo isomer. This preference is attributed to the alignment of bromine’s lone pairs with the pyridine nitrogen’s electron-deficient π-system, minimizing steric clash and maximizing conjugation.

Isomerization Study Conditions 3-Bromo:4-Bromo Ratio
KOH, 1,4-dioxane, 80°C, 14 h Cyclohexane solvent 74:6
P4-t-Bu catalyst, DMAc, 80°C, 5 h 0.17 M concentration 88:7

The electronic interplay between halogens also dictates reactivity in cross-coupling reactions. Suzuki-Miyaura couplings with 3-bromo-2-chloro derivatives proceed selectively at the bromine site, leaving the chlorine intact for subsequent functionalization. Density functional theory (DFT) calculations corroborate that the C–Br bond in this compound has a lower dissociation energy (≈65 kcal/mol) compared to C–Cl (≈81 kcal/mol), facilitating oxidative addition with palladium catalysts.

Properties

Molecular Formula

C8H5BrClNO2

Molecular Weight

262.49 g/mol

IUPAC Name

3-bromo-2-chloro-8H-pyrano[3,4-b]pyridin-5-one

InChI

InChI=1S/C8H5BrClNO2/c9-5-1-4-6(11-8(5)10)2-13-3-7(4)12/h1H,2-3H2

InChI Key

ZBOAJKJJFDUQJO-UHFFFAOYSA-N

Canonical SMILES

C1C2=NC(=C(C=C2C(=O)CO1)Br)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation Reactions

A common route to pyrano-fused heterocycles involves cyclocondensation between amino-substituted pyridine derivatives and β-dicarbonyl compounds or related enaminones. This reaction forms the fused pyran ring by intramolecular cyclization under acidic or basic conditions.

  • For example, the reaction of 1H-pyrazolo[3,4-b]pyridin-3-amine with 4-hydroxy-6-methyl-2H-pyran-2-one analogs under acidic conditions leads to the formation of pyrano[3,4-b]pyridine cores.
  • The use of Brønsted acid promoters or bases such as Ba(OH)2 in solvents like ethanol or DMF can significantly influence the yield and selectivity of the cyclization step.

Four-Component Bicyclization

A novel four-component bicyclization strategy has been reported to construct multifunctionalized tricyclic pyrazolo[3,4-b]pyridines, which can be adapted for pyrano[3,4-b]pyridine derivatives. This method involves the simultaneous reaction of multiple components (e.g., amino-pyridine, diketones, and halogen sources) under controlled conditions to form the fused bicyclic system in moderate to good yields (61–82%).

Representative Preparation Procedure for 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one

Step Reagents & Conditions Description Yield & Notes
1. Cyclization Amino-pyridine derivative + β-dicarbonyl compound (e.g., 4-hydroxy-6-methyl-2H-pyran-2-one) with Ba(OH)2 in DMF at 120 °C Formation of pyrano[3,4-b]pyridine core via intramolecular cyclization Up to 92% yield reported for similar systems
2. Oxidative Halogenation NaBr and NaCl with K2S2O8 in water, heated at 80–100 °C for several hours Introduction of bromine at position 3 and chlorine at position 2 selectively Bromination yields high (~80–90%), chlorination moderate (~50–70%)
3. Purification Filtration, recrystallization, or column chromatography Isolation of pure 3-bromo-2-chloro derivative High purity confirmed by NMR and HRMS

Analytical and Structural Confirmation

  • NMR Spectroscopy : 1H, 13C, and 15N NMR are used to confirm the structure and substitution pattern. Characteristic chemical shifts for the pyrano and pyridine protons and carbons, as well as halogen-substituted carbons, are diagnostic.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and halogen incorporation.
  • X-ray Crystallography : Provides definitive structural proof of the fused bicyclic system and halogen positions when crystals are available.

Summary Table of Key Preparation Parameters

Parameter Details Reference
Cyclization reagents Amino-pyridine + β-dicarbonyl compounds
Cyclization conditions Base (Ba(OH)2) or acid, DMF or ethanol, 100–120 °C
Halogenation reagents NaBr, NaCl + K2S2O8
Halogenation conditions Aqueous medium, 80–100 °C, several hours
Yields Cyclization: up to 92%; Bromination: ~80–90%; Chlorination: ~50–70%
Purification methods Filtration, recrystallization, chromatography
Structural confirmation NMR, HRMS, X-ray crystallography

Chemical Reactions Analysis

3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include hydrazonoyl halides, arylidenemalononitrile, and various oxidizing or reducing agents . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific derivative and its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Pyrano-Pyridinone Analogs

The closest structural analog is 3-Bromo-6H-pyrano[3,4-b]pyridin-5(8H)-one (CAS: 1256805-37-4), which lacks the 2-chloro substituent. Key differences include:

  • Synthetic Applications : Both compounds serve as intermediates, but the chloro substituent in the target may enable sequential functionalization (e.g., cross-coupling reactions), enhancing versatility in medicinal chemistry .
Compound Name Molecular Formula CAS Number Substituents Key Properties
3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one C₈H₅BrClNO₂ Not Provided 3-Bromo, 2-Chloro Higher electrophilicity
3-Bromo-6H-pyrano[3,4-b]pyridin-5(8H)-one C₈H₆BrNO₂ 1256805-37-4 3-Bromo Moderate reactivity

Pyrrolo-Pyridine Derivatives

Compounds like 3-Bromo-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS: 1190321-04-0) and Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (CAS: 1190319-82-4) share bromo substituents but differ in their core structure:

  • Ring System : Pyrrolo[2,3-b]pyridines feature a five-membered pyrrole fused to pyridine, contrasting with the six-membered pyran ring in the target compound. This difference affects planarity and hydrogen-bonding capacity.
  • Biological Relevance: Pyrrolo-pyridines are common in kinase inhibitors, whereas pyrano-pyridinones may favor different targets due to their oxygen-containing ring .

Pharmacologically Active Scaffolds

Dihydropyrrolo[3,4-b]indol-3(4H)-one Derivatives

These compounds (e.g., mGluR1 antagonists, cannabinoid agonists) share fused heterocyclic systems but incorporate indole moieties. Key distinctions include:

  • Bioactivity: The indole scaffold in dihydropyrroloindoles is linked to central nervous system (CNS) targets, while pyrano-pyridinones may exhibit divergent solubility and blood-brain barrier penetration .
  • Therapeutic Scope: Dihydropyrroloindoles are explored for osteoporosis and renin inhibition, whereas halogenated pyrano-pyridinones could prioritize oncology or inflammation based on halogen-driven reactivity .
Pyridazine-Based Bcl-xL Inhibitors

Pyridazine derivatives (e.g., 6,7-dihydro-5H-pyrido[2,3-c]pyridazines) act as pro-apoptotic agents in cancer. Compared to the target compound:

  • Mechanistic Focus: Pyridazines inhibit Bcl-xL, a protein critical in apoptosis, whereas pyrano-pyridinones’ mode of action remains underexplored but may involve electrophilic interactions with cysteine residues .
  • Structural Flexibility : Pyridazines’ nitrogen-rich structure enables strong protein binding, while the pyran ring’s oxygen could modulate solubility and metabolic stability .

Biological Activity

3-Bromo-2-chloro-6H-pyrano[3,4-b]pyridin-5(8H)-one is a heterocyclic compound with potential biological activities that have garnered interest in medicinal chemistry. This article explores its biological properties, including antibacterial and anticancer activities, along with a review of relevant studies and findings.

  • Molecular Formula : C8H5BrClNO2
  • Molecular Weight : 262.49 g/mol
  • IUPAC Name : 3-bromo-2-chloro-8H-pyrano[3,4-b]pyridin-5-one
  • CAS Number : 13491804

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For example, studies on related pyrano-pyridine derivatives have shown promising results against various cancer cell lines.

  • Inhibition of Cell Proliferation :
    • Compounds with similar structures have demonstrated IC50 values in the low micromolar range against human tumor cell lines such as HeLa and A375, indicating potential for further development as anticancer agents .
  • Mechanism of Action :
    • The mechanism often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. For instance, certain derivatives have shown selectivity towards CDK2 and CDK9, leading to reduced cell proliferation in vitro .

Antibacterial Activity

The compound's antibacterial activity has also been explored, particularly in relation to its structural components that may enhance bioactivity.

  • In Vitro Studies :
    • Similar pyridine derivatives have been tested against various bacterial strains, showing significant inhibitory effects. The introduction of halogens (like bromine and chlorine) has been noted to enhance the antibacterial properties of these compounds .
  • Potential Applications :
    • The findings suggest that this compound could be a candidate for developing new antibacterial agents, especially against resistant bacterial strains.

Case Studies and Research Findings

StudyCompoundActivityIC50 Values (µM)Cell Lines
Pyrano derivativesAnticancer0.36 (CDK2), 1.8 (CDK9)HeLa, A375
Related pyridine compoundsAntibacterialNot specifiedVarious strains

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.